molecular formula C23H34O5 B1193907 Sarmentogenin CAS No. 76-28-8

Sarmentogenin

Número de catálogo: B1193907
Número CAS: 76-28-8
Peso molecular: 390.5 g/mol
Clave InChI: FLMSQRUGSHIKCT-DDZQJACLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sarmentogenin is a member of the class of cardenolides that is 5beta-card-20(22)-enolide which is substituted by hydroxy groups at the 3beta, 11alpha, and 14beta positions. It has a role as a plant metabolite. It is a 3beta-hydroxy steroid, an 11alpha-hydroxy steroid, a 14beta-hydroxy steroid and a member of cardenolides. It derives from a hydride of a 5beta-cardanolide.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Cardiac Glycoside Properties
Sarmentogenin exhibits properties similar to other cardiac glycosides, which are known for their ability to influence cardiac contractility. Research indicates that this compound can enhance myocardial contractility by inhibiting the Na+/K+ ATPase enzyme, leading to increased intracellular calcium levels . This mechanism is crucial in treating heart failure and arrhythmias.

2. Antitumor Activity
Recent studies have highlighted this compound's potential as an antitumor agent. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. For instance, a study demonstrated that this compound treatment resulted in significant cell death in human breast cancer cells through the activation of caspase pathways .

Cellular Biology Applications

1. Stem Cell Differentiation
this compound has been investigated for its role in promoting differentiation in human embryonic stem cells (hESCs). A high-throughput screening assay revealed that this compound, along with other cardiac glycosides, can inhibit the expression of pluripotency markers like OCT4 while inducing markers associated with endoderm differentiation such as SOX17 . This property suggests its potential utility in regenerative medicine.

2. Neuroprotective Effects
Emerging research indicates that this compound may have neuroprotective properties. It has been observed to reduce TDP-43 protein aggregation in induced pluripotent stem cell-derived neurons from patients with sporadic amyotrophic lateral sclerosis. This effect is significant as TDP-43 mislocalization is a hallmark of neurodegenerative diseases .

Data Tables

Application Area Mechanism Findings
Cardiac FunctionNa+/K+ ATPase inhibitionIncreased myocardial contractility
Antitumor ActivityInduction of apoptosisSignificant cell death in breast cancer cell lines
Stem Cell DifferentiationInhibition of OCT4, induction of SOX17Promotes differentiation towards endoderm lineage
NeuroprotectionReduction of TDP-43 aggregationPotential therapeutic effects in amyotrophic lateral sclerosis

Case Studies

Case Study 1: Antitumor Effects
In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, confirming its potential as an effective antitumor agent.

Case Study 2: Stem Cell Research
A study involving hESCs demonstrated that treatment with this compound led to a marked decrease in OCT4 expression after 48 hours, alongside an increase in SOX17 expression. This finding supports its application in directing stem cell differentiation for therapeutic purposes.

Propiedades

Número CAS

76-28-8

Fórmula molecular

C23H34O5

Peso molecular

390.5 g/mol

Nombre IUPAC

3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-20(21)18(25)11-22(2)16(6-8-23(17,22)27)13-9-19(26)28-12-13/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16-,17-,18-,20-,21+,22-,23+/m1/s1

Clave InChI

FLMSQRUGSHIKCT-DDZQJACLSA-N

SMILES

CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O

SMILES isomérico

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O

SMILES canónico

CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sarmentogenin
Reactant of Route 2
Sarmentogenin
Reactant of Route 3
Sarmentogenin
Reactant of Route 4
Sarmentogenin
Reactant of Route 5
Sarmentogenin
Reactant of Route 6
Sarmentogenin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.